molecular formula C8H10ClNO B1421903 1-(3-Chloro-5-methoxyphenyl)methanamine CAS No. 939044-29-8

1-(3-Chloro-5-methoxyphenyl)methanamine

Cat. No.: B1421903
CAS No.: 939044-29-8
M. Wt: 171.62 g/mol
InChI Key: DFKRFBZTBYCPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is a derivative of methanamine, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position

Properties

IUPAC Name

(3-chloro-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKRFBZTBYCPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-5-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reductive amination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:
1-(3-Chloro-5-methoxyphenyl)methanamine serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be synthesized through reductive amination of 3-chloro-5-methoxybenzaldehyde with ammonia or amine sources using reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of palladium catalysts.

Reactivity:
The compound is characterized by several chemical reactions:

  • Oxidation: Can form imines or nitriles using reagents such as potassium permanganate.
  • Reduction: Capable of being reduced to secondary or tertiary amines.
  • Substitution: The chlorine atom can be replaced with nucleophiles like hydroxyl or amino groups under basic conditions.

Biological Applications

Antimicrobial and Anticancer Properties:
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can interact with biological targets such as enzymes and receptors, affecting their activity and potentially leading to therapeutic effects.

Mechanism of Action:
The mechanism of action typically involves binding to active sites on target proteins or altering their conformations, which can modulate biological pathways relevant to disease processes. This property makes it a candidate for further pharmacological exploration.

Pharmaceutical Development

Lead Compound Exploration:
In medicinal chemistry, this compound is being investigated as a lead compound for new pharmaceuticals. Its structural features may provide a scaffold for developing drugs targeting specific diseases, particularly in oncology and infectious diseases.

Industrial Applications

Specialty Chemicals Production:
Industrially, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be integrated into formulations that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)methanamine
  • 1-(3-Chloro-2-methoxyphenyl)methanamine
  • 1-(3-Chloro-5-ethoxyphenyl)methanamine

Comparison: 1-(3-Chloro-5-methoxyphenyl)methanamine is unique due to the specific positioning of the chlorine and methoxy groups on the phenyl ring This arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds

Biological Activity

1-(3-Chloro-5-methoxyphenyl)methanamine, an organic compound with the molecular formula C8H10ClNO, is a derivative of methanamine featuring a phenyl ring substituted with a chlorine atom at the third position and a methoxy group at the fifth position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. A study highlighted its structural analogs, which demonstrated inhibition of breast cancer cell growth in vitro and in vivo. The most active compounds in this series showed IC50 values less than 1 mg/kg/day in athymic mouse xenograft models, indicating potent anticancer effects without significant toxicity to normal cells .

The mechanism through which this compound exerts its anticancer effects likely involves interaction with specific molecular targets such as receptors or enzymes that regulate cell proliferation and survival. For instance, it has been noted that similar compounds can inhibit the expression of key growth factor receptors such as EGFR and cMET, as well as modulate mTOR signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed mechanisms and efficacy data are still emerging.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the positioning of the chlorine and methoxy groups significantly influences biological activity. For example, analogs with different substitutions on the phenyl ring have shown varying levels of potency against cancer cells, highlighting the importance of molecular structure in determining biological efficacy .

Compound NameIC50 (µM)Biological Activity
This compound<1 (in vivo)Anticancer
3-bromo-5-methoxyphenyl analog<0.075Anticancer
3-chloro-5-trifluoromethyl analog<0.620Anticancer

Study on Breast Cancer Cells

In a notable study involving breast cancer cell lines MDA-MB-231 and SKBR3, various phenyl-substituted analogs were tested for their ability to inhibit cell growth. The results demonstrated that compounds similar to this compound effectively reduced cell viability at concentrations as low as 0.075 µM, underscoring their potential as therapeutic agents in cancer treatment .

Mechanistic Insights

Further mechanistic studies revealed that these compounds could disrupt critical signaling pathways involved in cancer progression. Specifically, they inhibited mTOR phosphorylation and affected the expression of PD-L1, suggesting a multifaceted approach to targeting cancer cell survival mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloro-5-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-5-methoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.